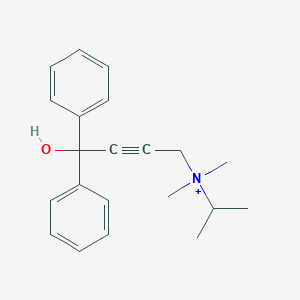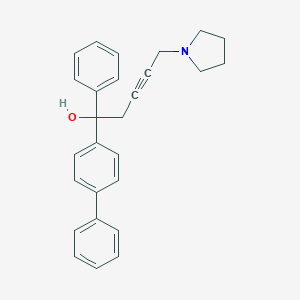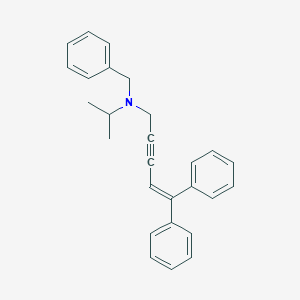![molecular formula C12H12N4O2S B286690 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286690.png)
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as MMPTT, is a synthetic compound that belongs to the family of triazolo-thiadiazoles. It has been found to possess potential therapeutic properties and has been the subject of scientific research in recent years.
作用機序
The exact mechanism of action of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exert its therapeutic effects through the modulation of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal excitability. 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects:
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a range of biochemical and physiological effects. It has been reported to increase GABA levels in the brain, which may contribute to its anticonvulsant and anxiolytic properties. Additionally, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective properties. 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its antidepressant properties.
実験室実験の利点と制限
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. Additionally, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit potent therapeutic properties in animal models, which makes it a promising candidate for further research. However, there are also some limitations associated with 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the exact mechanism of action of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, which may make it difficult to develop targeted therapies based on its properties.
将来の方向性
There are several future directions for research on 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate its potential use in the treatment of neurological disorders, such as epilepsy, anxiety, and depression. Additionally, further research is needed to fully understand the mechanism of action of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to develop targeted therapies based on its properties. Another potential direction is to investigate the safety and efficacy of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in humans, which may require the conduct of clinical trials. Overall, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has the potential to contribute to the development of new therapies for neurological disorders.
合成法
The synthesis of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-methoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with 2-bromoacetaldehyde dimethyl acetal in the presence of potassium carbonate to form the final product, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis method has been reported in the scientific literature and has been optimized for high yield and purity.
科学的研究の応用
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of scientific research due to its potential therapeutic properties. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to possess neuroprotective and anti-inflammatory properties. The scientific research on 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has primarily focused on its potential use in the treatment of neurological disorders, such as epilepsy, anxiety, and depression.
特性
分子式 |
C12H12N4O2S |
|---|---|
分子量 |
276.32 g/mol |
IUPAC名 |
6-(methoxymethyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4O2S/c1-17-7-10-15-16-11(13-14-12(16)19-10)8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3 |
InChIキー |
KEQZEKIJLGFLLT-UHFFFAOYSA-N |
SMILES |
COCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
正規SMILES |
COCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)




![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)



![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)

